

Chlorohydroquinone: A Technical Guide to its Discovery, Synthesis, and Properties

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Abstract

Chlorohydroquinone (2-chloro-1,4-benzenediol), a halogenated derivative of hydroquinone, has a history rooted in the foundational era of organic chemistry. While often overshadowed by its more famous quinoline-based relatives, chloroquine and hydroxychloroquine, chlorohydroquinone holds its own significance as a chemical intermediate and a compound with notable biological activities. This technical guide provides a comprehensive overview of the discovery, historical synthesis, modern preparative methods, physicochemical properties, and known biological effects of chlorohydroquinone. Detailed experimental protocols for its synthesis are provided, along with a compilation of its quantitative data. Furthermore, this guide explores the known, albeit limited, information on its mechanisms of action and delineates potential signaling pathways for future investigation, drawing parallels with related compounds where applicable.

Discovery and History

The precise first synthesis of **chlorohydroquinone** is not definitively documented in a single seminal publication. However, its origins can be traced back to the late 19th century, a period of intense investigation into the reactions of aromatic compounds. The parent compound, hydroquinone, was first obtained in 1820 by Pelletier and Caventou through the dry distillation of quinic acid[1]. The exploration of hydroquinone's reactivity, particularly its susceptibility to electrophilic substitution, naturally led to experiments involving halogenation.



Early work on the chlorination of hydroquinone is mentioned in the comprehensive chemical encyclopedia, Beilstein's Handbook of Organic Chemistry, which began publication in the 1880s[2][3][4][5][6]. These early methods often involved direct chlorination, leading to mixtures of mono-, di-, and tri-chlorinated hydroquinones. A notable early mention of **chlorohydroquinone** appears in an 1899 volume of Nature[7]. The development of more controlled chlorination methods in the 20th century allowed for the selective synthesis of mono**chlorohydroquinone**, driven by its utility as an intermediate in the synthesis of dyes and other organic compounds. Its role as a monomer in the creation of specialty polymers has also been explored[8][9].

Physicochemical Properties

Chlorohydroquinone is a white to light-tan crystalline solid at room temperature[10]. Its physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₅ ClO ₂	[11]
Molecular Weight	144.56 g/mol	[11]
CAS Number	615-67-8	[11]
Melting Point	100-104 °C	[12]
Boiling Point	263 °C	[10]
Appearance	White to light-tan fine crystalline powder	[10][12]
Solubility	Very soluble in water and alcohol; slightly soluble in ether.	[10]
LogP (Octanol-Water)	1.40	[10]
Vapor Pressure	0.0±0.5 mmHg at 25°C	[13]
Refractive Index	1.629	[13]
рКа	Data available in IUPAC Digitized pKa Dataset	[10]

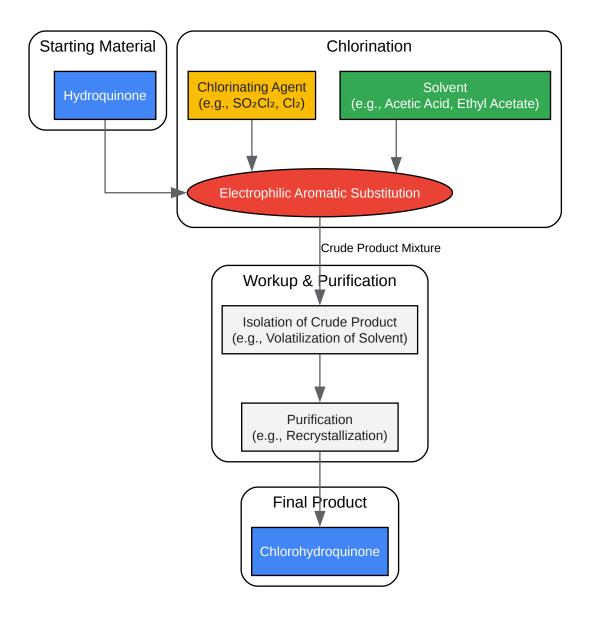


Synthesis of Chlorohydroquinone

Chlorohydroquinone is primarily synthesized through the electrophilic chlorination of hydroquinone. Several methods have been developed to control the degree of chlorination and maximize the yield of the monochlorinated product.

General Synthesis Workflow

The synthesis of **chlorohydroquinone** from hydroquinone can be generalized into a two-step conceptual workflow: the chlorination of the hydroquinone ring followed by purification of the desired product.





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General synthesis workflow for **chlorohydroquinone**.

Experimental Protocols

This method provides a high yield of monochlorohydroquinone[14].

Materials:

- Hydroquinone
- Glacial Acetic Acid
- Sulfuryl Chloride (SO₂Cl₂)
- Acetic Anhydride

Procedure:

- Prepare a solution or slurry of hydroquinone in glacial acetic acid. Sufficient solvent should be used to dissolve both the starting material and the chlorinated product[14].
- With agitation, gradually add sulfuryl chloride to the hydroquinone mixture at room temperature. The mole ratio of sulfuryl chloride to hydroquinone should be maintained between 0.8 and 1.2 to maximize the yield of monochlorohydroquinone[14].
- After the addition is complete, remove the acetic acid and by-products (hydrogen chloride and sulfur dioxide) by volatilization[14].
- The resulting chlorinated mixture can be further purified by recrystallization or can be directly used for subsequent reactions, such as acetylation by heating with acetic anhydride[14].

This method is suitable for producing a mixture of chlorinated hydroquinones that can be used directly in polymerization processes[15].

Materials:

Hydroquinone



- Ethyl Acetate
- Sulfuryl Chloride (SO₂Cl₂)
- Nitrogen gas

Procedure:

- In a 1-liter three-necked flask equipped with an addition funnel, reflux condenser, and thermometer, place 110 g (1.0 mole) of hydroquinone and 400 ml of ethyl acetate. Immerse the flask in an ice bath[15].
- Under a nitrogen atmosphere, add 140 g (1.1 mole) of sulfuryl chloride dropwise over one hour. Maintain the reaction temperature between 5 °C and 20 °C during the addition[15].
- After the addition is complete, raise the reaction temperature to 60 °C[15].
- The resulting mixture, containing a major proportion of monochlorohydroquinone, can be isolated by removing the solvent and by-products through volatilization[15].

Biological Activity and Signaling Pathways

The biological activity of **chlorohydroquinone** has not been as extensively studied as that of chloroquine or hydroxychloroquine. However, available research and analogies to related compounds suggest several areas of interest.

Known Biological Effects

A study screening various hydroquinone derivatives found that **chlorohydroquinone**, along with other halogenated hydroquinones like tetra**chlorohydroquinone** (TCHQ), inhibits biofilm formation by the pathogenic yeast Candida albicans. This effect was linked to the repression of hyphae-related genes[16].

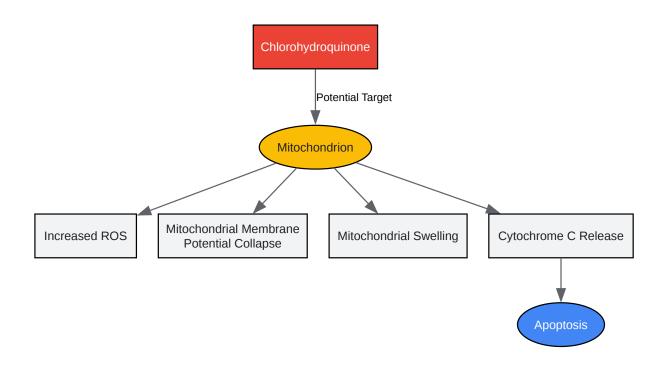
Chlorohydroquinone is also known to be a metabolite in the degradation of certain environmental pollutants like 2,4-dichlorophenol[17]. Its formation in biological systems through the enzymatic oxidation of chlorophenols has been observed[18].

Potential Signaling Pathways and Mechanisms of Action



While specific signaling pathways for **chlorohydroquinone** are not well-defined, the mechanisms of the structurally related compounds chloroquine and hydroxychloroquine may offer insights into potential areas of investigation. It is important to note that the following are speculative and would require experimental validation for **chlorohydroquinone**.

Mitochondrial Effects: Chloroquine and hydroxychloroquine are known to induce
cardiotoxicity through mitochondrial dysfunction. They can cause an increase in reactive
oxygen species (ROS), a collapse of the mitochondrial membrane potential, mitochondrial
swelling, and the release of cytochrome c, which can trigger apoptosis[10][12][13][19]. Given
its phenolic structure, chlorohydroquinone could potentially interact with mitochondrial
membranes and affect cellular respiration.



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Potential mitochondrial pathway of **chlorohydroquinone** toxicity.

Immunomodulatory and Autophagy-Related Pathways: Hydroxychloroquine exerts its
immunomodulatory effects by inhibiting Toll-like receptor (TLR) signaling, particularly TLR7
and TLR9, and by increasing the pH of lysosomes, which interferes with antigen processing
and presentation[20]. It is also a known inhibitor of autophagy. Proteomic studies have
identified several potential protein targets of hydroxychloroguine, including some related to



autophagy such as NQO2 and SEC23A[21][22]. Chloroquine has been shown to induce NFκB activation through the accumulation of autophagosomes and the p62 protein[23].
Whether the simpler structure of **chlorohydroquinone** can engage these complex cellular pathways is an open question for future research.

Toxicology

The toxicological profile of **chlorohydroquinone** is not as well-established as its more widely used counterparts. The Hazardous Substances Data Bank reports a lowest published lethal dose (LDLo) in rats of 200 mg/kg via the oral route[13]. Studies on the genotoxicity of **chlorohydroquinone** have yielded mixed results, with one study reporting it as non-mutagenic in the Ames Salmonella TA100 strain[10]. However, given the known genotoxic potential of chloroquine and some hydroquinone metabolites, further investigation into the genotoxicity of **chlorohydroquinone** is warranted[24].

Conclusion

Chlorohydroquinone is a compound with a long, though not always well-documented, history in organic chemistry. While its primary role has been as a chemical intermediate, emerging research suggests it may possess biological activities worthy of further investigation, particularly in the context of antifungal agents. The detailed synthesis protocols provided in this guide offer a foundation for its preparation for further study. Future research should focus on elucidating its specific mechanisms of action, including its potential effects on mitochondrial function and immunomodulatory signaling pathways, and on more thoroughly characterizing its toxicological profile. Such studies will be crucial in determining the potential of chlorohydroquinone in drug development and other scientific applications.

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References

 1. History of hydroquinone - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

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- 2. Beilsteins Handbuch der Organischen Chemie Wikipedia [de.wikipedia.org]
- 3. Beilsteins Handbuch der Organischen Chemie 4. Auflage Illumina [illumina-chemie.org]
- 4. umsl.edu [umsl.edu]
- 5. Beilsteins Handbuch der organischen Chemie : Beilstein, Friedrich Konrad, 1838-1906 : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 6. Organische Chemie Beilstein-Institut [beilstein-institut.de]
- 7. dbc.wroc.pl [dbc.wroc.pl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemrestech.com [chemrestech.com]
- 12. Cardiotoxicity of chloroquine and hydroxychloroquine through mitochondrial pathway -PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. US4439596A Chlorination of hydroquinone Google Patents [patents.google.com]
- 15. US4439595A Chlorination of hydroquinone Google Patents [patents.google.com]
- 16. Hydroquinones Including Tetrachlorohydroquinone Inhibit Candida albicans Biofilm Formation by Repressing Hyphae-Related Genes PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Frontiers | Fungal Unspecific Peroxygenases Oxidize the Majority of Organic EPA Priority Pollutants [frontiersin.org]
- 19. Cardiotoxicity of chloroquine and hydroxychloroquine through mitochondrial pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Hydroxychloroquine's diverse targets: a new frontier in precision medicine PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantitative Proteomics Explore the Potential Targets and Action Mechanisms of Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantitative Proteomics Explore the Potential Targets and Action Mechanisms of Hydroxychloroquine PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Proteomics analysis: inhibiting the expression of P62 protein by chloroquine combined with dacarbazine can reduce the malignant progression of uveal melanoma PubMed [pubmed.ncbi.nlm.nih.gov]



- 24. Mutagenic, Genotoxic and Immunomodulatory effects of Hydroxychloroquine and Chloroquine: a review to evaluate its potential to use as a prophylactic drug against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
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